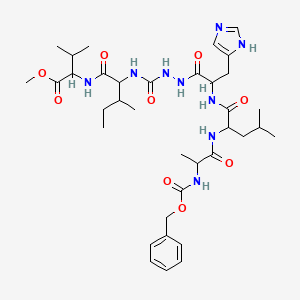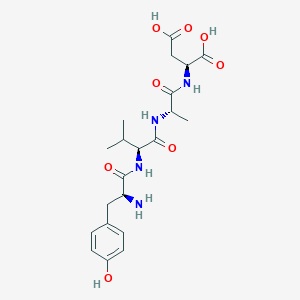
Tyrosyl-valyl-alanyl-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosine-valine-alanine-aspartate-chloromethyl ketone involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The amino acids are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride.
Industrial Production Methods
Industrial production of tyrosine-valine-alanine-aspartate-chloromethyl ketone follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide sequences simultaneously. The use of high-performance liquid chromatography ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tyrosine-valine-alanine-aspartate-chloromethyl ketone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: The chloromethyl ketone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include disulfide-linked peptides, reduced peptides, and substituted peptides .
Scientific Research Applications
Tyrosine-valine-alanine-aspartate-chloromethyl ketone has several scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition.
Biology: Employed in the study of cell death pathways, particularly apoptosis and pyroptosis.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, neurodegenerative disorders, and cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents .
Mechanism of Action
The compound exerts its effects by irreversibly inhibiting caspase-1. Caspase-1 cleaves the precursors of interleukin-1 beta and interleukin-18, leading to the activation of these pro-inflammatory cytokines. By inhibiting caspase-1, tyrosine-valine-alanine-aspartate-chloromethyl ketone prevents the maturation and release of these cytokines, thereby reducing inflammation. The compound also inhibits pyroptosis, a form of programmed cell death associated with inflammation .
Comparison with Similar Compounds
Similar Compounds
Acetyl-tyrosine-valine-alanine-aspartate-aldehyde: Another inhibitor of caspase-1 with a similar peptide sequence.
Acetyl-aspartate-glutamate-valine-aspartate-chloromethyl ketone: Inhibits caspase-3, another member of the caspase family.
Uniqueness
Tyrosine-valine-alanine-aspartate-chloromethyl ketone is unique due to its high specificity for caspase-1 and its ability to irreversibly inhibit the enzyme. This specificity makes it a valuable tool for studying the role of caspase-1 in various biological processes and diseases .
Properties
Molecular Formula |
C21H30N4O8 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H30N4O8/c1-10(2)17(25-19(30)14(22)8-12-4-6-13(26)7-5-12)20(31)23-11(3)18(29)24-15(21(32)33)9-16(27)28/h4-7,10-11,14-15,17,26H,8-9,22H2,1-3H3,(H,23,31)(H,24,29)(H,25,30)(H,27,28)(H,32,33)/t11-,14-,15-,17-/m0/s1 |
InChI Key |
XVZUMQAMCYSUMS-SIUGBPQLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


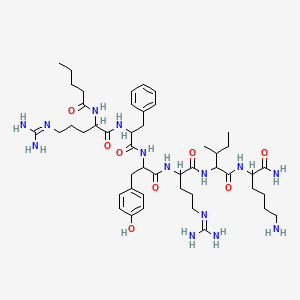
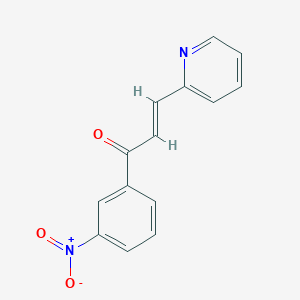
![3-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-7-(trifluoromethyl)-2H-indazole](/img/structure/B10853835.png)
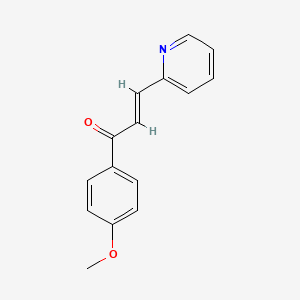
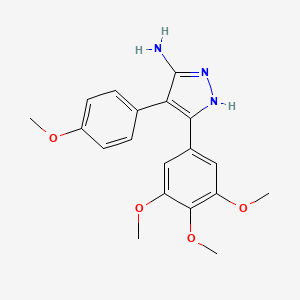
![(S)-{3-[(4-Chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}piperidin-1-ylmethanone](/img/structure/B10853848.png)
![N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide](/img/structure/B10853852.png)
![7-[4-[3-(3H-inden-1-yl)propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B10853858.png)
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B10853861.png)
![Y-c[D-Pen-(2')Nal-GSFC]KR-NH2](/img/structure/B10853870.png)
![Y-c[D-Pen-D-(2')Nal-GSFC]KR-NH2](/img/structure/B10853885.png)
![Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2](/img/structure/B10853888.png)
